6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H23F2N3O and its molecular weight is 359.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Formula
The molecular formula of the compound is C18H22F2N4O.
Structural Characteristics
The compound features a dihydropyridazinone core with a cyclopropyl group and a piperidine moiety. The presence of fluorine atoms on the phenyl ring may enhance lipophilicity and influence biological interactions.
3D Structure Visualization
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets.
Pharmacological Profile
Research indicates that compounds similar to 6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one may exhibit significant activity against various biological targets:
- Dopamine Receptor Interaction : Studies on related piperidine derivatives suggest that they can act as dopamine transporter inhibitors, which may have implications for treating disorders such as Parkinson's disease and schizophrenia .
- Antidepressant Effects : Compounds with similar structures have been evaluated for their antidepressant-like effects in animal models, indicating potential for mood disorder treatments .
- Anticancer Activity : Preliminary studies suggest that dihydropyridazinones possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the piperidine and dihydropyridazinone rings can significantly affect binding affinity and efficacy at various receptors.
Substituent | Effect on Activity |
---|---|
Cyclopropyl | Enhances lipophilicity and receptor binding |
Fluorine | Increases metabolic stability |
Piperidine | Modulates central nervous system effects |
Study 1: Dopamine Transporter Inhibition
A study evaluating the binding affinity of similar compounds to the dopamine transporter found that modifications to the piperidine ring could lead to enhanced inhibition of dopamine uptake. The IC50 values for several derivatives were reported in the nanomolar range, suggesting strong potential for therapeutic applications in neuropsychiatric disorders .
Study 2: Antidepressant-Like Effects
In an animal model of depression, a related compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity. This study highlighted the importance of the piperidine structure in mediating these effects .
Study 3: Anticancer Activity
Research into dihydropyridazinones has shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-3-4-18(22)16(11-17)13-24-9-7-14(8-10-24)12-25-20(26)6-5-19(23-25)15-1-2-15/h3-6,11,14-15H,1-2,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGECQMPTWUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.